molecular formula C7H8ClNS B095375 5-Chloro-2-(methylthio)aniline CAS No. 16423-54-4

5-Chloro-2-(methylthio)aniline

Cat. No.: B095375
CAS No.: 16423-54-4
M. Wt: 173.66 g/mol
InChI Key: RWUQNIPYCAHKMO-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)aniline (5-Cl-2-MTAn) is an important intermediate in the synthesis of several drugs, including antibiotics and antiviral agents. It is also used in the manufacture of dyes and pigments, as well as in the synthesis of agrochemicals. 5-Cl-2-MTAn is a versatile reagent with a wide range of applications in organic synthesis and pharmaceutical research.

Scientific Research Applications

  • 5-Chloro-2-(methylthio)aniline, in the form of 2-(Methylthio)aniline, has been used to synthesize a palladium(II) complex which acts as an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, offering high efficiency and thermal stability (Rao et al., 2014).

  • The compound has been implicated in studies exploring its role in forming reactive intermediates that may be associated with mutagenicity, particularly in the context of food preservation (Jolivette et al., 1998).

  • It is used in synthesizing new polyactive biocides. Specifically, derivatives of 5-Chloro-3-(2-nitroethenyl)salicylic acid anilides, which have been studied for their molluscicidal and fungicidal activities (Asaad et al., 1988).

  • In another study, it's involved in synthesizing indoles from anilines, demonstrating its utility in the synthesis of complex organic compounds (Gassman & Bergen, 2003).

  • This compound has also been used in spectroscopic studies, such as FT-IR and FT-Raman spectra analysis, aiding in understanding the structural and spectroscopic properties of related molecules (Karabacak et al., 2008).

  • Its derivatives have been studied for the synthesis of novel fused tricyclic heterocycles, showcasing its utility in complex organic synthesis and the development of new chemical entities (Bazazan et al., 2013).

  • The compound is involved in the study of the kinetics, stoichiometry, and pathways of ozonation of anilines. This research is significant in understanding the environmental impact and degradation pathways of aromatic amines (Tekle-Röttering et al., 2016).

Safety and Hazards

5-Chloro-2-(methylthio)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The role of 5-Chloro-2-(methylthio)aniline in biochemical reactions is primarily as a reactant in organic synthesis

Cellular Effects

It is known to be toxic and can cause irritation and damage to the eyes, skin, and respiratory tract upon contact . Therefore, it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

This compound is stable under normal temperatures

Dosage Effects in Animal Models

Given its toxicity, it is likely that high doses could have adverse or toxic effects .

Properties

IUPAC Name

5-chloro-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQNIPYCAHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383228
Record name 5-chloro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-54-4
Record name 5-chloro-2-(methylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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